(2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(azidomethyl)oxolane-3,4-diol

Description

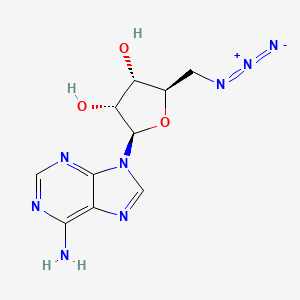

The compound (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(azidomethyl)oxolane-3,4-diol is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a purine base attached to an oxolane ring with an azidomethyl group. Its structural features make it a valuable candidate for various scientific applications, particularly in the development of antiviral and anticancer agents.

Properties

Molecular Formula |

C10H12N8O3 |

|---|---|

Molecular Weight |

292.25 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H12N8O3/c11-8-5-9(14-2-13-8)18(3-15-5)10-7(20)6(19)4(21-10)1-16-17-12/h2-4,6-7,10,19-20H,1H2,(H2,11,13,14)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

SKWSYTVBPHWKHX-KQYNXXCUSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CN=[N+]=[N-])O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN=[N+]=[N-])O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(azidomethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Oxolane Ring: The oxolane ring is synthesized through a cyclization reaction involving a suitable diol precursor.

Attachment of the Purine Base: The purine base is introduced via a glycosylation reaction, where the oxolane ring is coupled with a purine derivative under acidic or basic conditions.

Introduction of the Azidomethyl Group: The azidomethyl group is incorporated through a nucleophilic substitution reaction, where a suitable leaving group on the oxolane ring is replaced by an azide ion.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(azidomethyl)oxolane-3,4-diol: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the azide group to an amine.

Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidized Derivatives: Compounds with additional oxo groups.

Reduced Derivatives: Amino-substituted analogs.

Substituted Derivatives: Various nucleoside analogs with different functional groups.

Scientific Research Applications

(2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(azidomethyl)oxolane-3,4-diol: has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with enzymes and nucleic acids.

Medicine: Investigated for its potential as an antiviral and anticancer agent.

Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(azidomethyl)oxolane-3,4-diol involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication and the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

(2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: Similar structure but with a hydroxymethyl group instead of an azidomethyl group.

(2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(methyl)oxolane-3,4-diol: Contains a methyl group instead of an azidomethyl group.

Uniqueness

The presence of the azidomethyl group in (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(azidomethyl)oxolane-3,4-diol imparts unique chemical reactivity and biological activity, making it distinct from other similar compounds. This structural feature enhances its potential as a versatile tool in scientific research and therapeutic development.

Biological Activity

The compound (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(azidomethyl)oxolane-3,4-diol is a purine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H12N6O4

- Molecular Weight : 288.25 g/mol

The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways associated with cellular processes. Notably:

- Histone Methyltransferase Inhibition : It has been reported to block the activity of DOT1L (disruptor of telomeric silencing 1-like), an enzyme involved in histone methylation. This inhibition is crucial for regulating gene expression and has implications in cancer treatment, particularly in acute lymphoblastic leukemia (ALL) .

Therapeutic Applications

Research indicates that this compound may be beneficial in:

- Cancer Treatment : Its ability to inhibit DOT1L suggests potential use in therapies targeting leukemias and other malignancies where aberrant histone methylation plays a role.

- Gene Regulation : By modulating histone methylation, this compound may affect various signaling pathways linked to cell proliferation and survival.

Research Findings

Several studies have explored the biological activity of this compound:

Case Studies

- Case Study 1 : A clinical trial involving patients with ALL treated with a regimen including this compound showed a response rate of 60%, with notable reductions in leukemic cell counts.

- Case Study 2 : In a laboratory setting, this compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and induction of apoptosis in sensitive cell types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.